N-(3-cyanophenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
Description
The compound N-(3-cyanophenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide moiety at position 3. The acetamide is further functionalized with a 3-cyanophenyl group, introducing electron-withdrawing character to the aromatic ring. This structural motif is common in kinase inhibitors and bioactive molecules, where the thienopyrimidinone core mimics purine scaffolds for ATP-binding site interactions .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c22-10-14-5-4-8-16(9-14)24-18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)15-6-2-1-3-7-15/h1-9,12-13H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQLKMOESTXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit epidermal growth factor receptor tyrosine kinase (egfr-tk) and cyclin-dependent kinases (cdks). These proteins play crucial roles in cellular activities including growth, differentiation, metabolism, adhesion, motility, and death.
Mode of Action
Similar compounds have shown significant inhibitory activities against egfr-tk. This inhibition could potentially lead to the disruption of the EGFR signaling pathway, which is often overactive in various types of cancers.
Biochemical Pathways
This pathway is involved in cell proliferation, differentiation, and survival.
Result of Action
Similar compounds have shown broad-spectrum cytotoxic activity against various cancer cell lines. This suggests that N-(3-cyanophenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide could potentially have anti-cancer effects.
Biological Activity
N-(3-cyanophenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process that involves the formation of thienopyrimidine derivatives. The structural backbone is crucial for its biological activity, as it allows for interactions with various biomolecules, including enzymes and receptors involved in cancer progression.
Key Structural Features:
- Thieno[3,2-d]pyrimidine Core: This structural motif is known for its pharmacological properties, particularly as kinase inhibitors.
- Cyanophenyl Group: The presence of the cyanophenyl moiety may enhance lipophilicity and facilitate cellular uptake.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 0.440 ± 0.039 | High |
| NCI-H1975 (Lung) | 15.629 ± 1.03 | Moderate |
| NCI-H460 (Lung) | >50 | Low |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated selective activity towards A549 and NCI-H1975 cells compared to NCI-H460 cells, suggesting a targeted action against specific cancer types .
The mechanism by which this compound exerts its effects appears to involve inhibition of the epidermal growth factor receptor (EGFR) pathway. Studies suggest that it competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thienopyrimidine core can significantly influence biological activity. For instance:
- Substitution Patterns: Compounds with halogen substitutions showed enhanced activity compared to those with longer alkyl chains.
- Side Chain Variations: The introduction of N-methylpyrazole analogs improved cytotoxicity across tested cell lines .
Case Studies
-
In vitro Study on EGFR Inhibition:
A study evaluated multiple thienopyrimidine derivatives against EGFR L858R/T790M mutants. The results indicated that compounds similar in structure to this compound exhibited promising inhibition rates, particularly at low concentrations . -
Cytotoxicity Assays:
In a comparative study of various thienopyrimidine compounds, this specific compound was among those showing superior cytotoxic effects against A549 and NCI-H1975 cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one core distinguishes this compound from analogs with alternative fused-ring systems. For example:
- N-(3-Chloro-4-cyanophenyl)-2-[4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide () features a thieno[2,3-d]pyrimidinone core, altering the ring fusion pattern and electronic properties. This positional isomerism may influence binding to biological targets due to spatial rearrangements of substituents .
- N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide () incorporates a cyclopentyl cyan group and a methylthiophene substituent, demonstrating how heterocyclic modifications affect solubility and steric bulk .
Substituent Modifications on the Acetamide Moiety
The 3-cyanophenyl group in the target compound contrasts with analogs bearing alternative aryl or alkyl groups:
- N-[(3-Methoxyphenyl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () substitutes the 3-cyanophenyl with a 3-methoxyphenylmethyl group. The methoxy group’s electron-donating nature may enhance solubility but reduce electrophilic interactions compared to the cyano group .
- N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () introduces a branched alkyl chain on the phenyl ring, likely improving lipophilicity and membrane permeability .
Linker Group Variations
The acetamide linker (‑CH2C(O)NH‑) is critical for target engagement. Structural analogs with sulfur-based linkers exhibit distinct properties:
- N-(3-cyanophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide () replaces the oxygen atom in the acetamide with sulfur. The sulfanyl group’s larger atomic radius and polarizability may alter conformational flexibility and hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
A widely adopted method involves cyclizing 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, heating 2-amino-5-phenylthiophene-3-carboxylate with urea in acetic acid yields 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (Yield: 68–72%).
Key Reaction Conditions
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction constructs the thiophene ring by condensing ketones with cyanoacetates and sulfur. For instance, benzaldehyde , ethyl cyanoacetate , and sulfur morpholine yield 2-aminothiophene-3-carboxylate, which is subsequently cyclized to the pyrimidinone core.
Functionalization at Position 3: Acetamide Side Chain Introduction
Introducing the acetamide moiety at position 3 requires alkylation followed by nucleophilic substitution:
Alkylation with Chloroacetyl Chloride
The 3-position of the thieno[3,2-d]pyrimidin-4-one is alkylated using chloroacetyl chloride in the presence of a base (e.g., K2CO3) in anhydrous DMF. This step forms 3-chloroacetyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (Yield: 85–90%).
Optimization Insights
Nucleophilic Substitution with 3-Cyanoaniline
The chloroacetyl intermediate reacts with 3-cyanoaniline in refluxing ethanol, forming the target acetamide via SN2 displacement. Catalytic KI enhances reactivity by generating a more nucleophilic amine (Yield: 75–80%).
Reaction Profile
Phenyl Group Installation at Position 7
The 7-phenyl substituent is typically introduced early via:
Suzuki-Miyaura Cross-Coupling
A brominated precursor (e.g., 7-bromothieno[3,2-d]pyrimidin-4-one ) undergoes coupling with phenylboronic acid using Pd(PPh3)4/K2CO3 in dioxane/water (Yield: 82–88%).
Catalyst Comparison
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh3)4 | None | Dioxane/H2O | 85% |
| PdCl2(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Toluene/EtOH | 88% |
Purification and Characterization
Final purification employs column chromatography (SiO2, EtOAc/hexane) followed by recrystallization from ethanol. Characterization data includes:
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at the pyrimidine N1 position is mitigated by using bulky bases (e.g., DBU) and low temperatures (0–5°C).
Solubility Issues
Poor solubility of intermediates in non-polar solvents is addressed by switching to DMF or DMAc during critical steps.
Alternative Synthetic Routes
Q & A
Q. What are the key synthetic pathways for preparing N-(3-cyanophenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of precursors like 2-aminothiophene derivatives with carbonyl reagents under acidic or basic conditions .
- Step 2 : Introduction of the acetamide side chain through nucleophilic substitution or coupling reactions (e.g., using chloroacetamide intermediates). Reaction conditions (e.g., dimethylformamide as solvent, triethylamine as base) are critical for regioselectivity .
- Step 3 : Functionalization of the phenyl ring with a cyano group via nitrile substitution or Sandmeyer-type reactions .
- Characterization : NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (using SHELX programs for structure refinement) are standard for confirming purity and structure .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying substituent positions and confirming the absence of regioisomers. For example, the cyano group’s electronic effects alter chemical shifts in adjacent protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing isobaric fragments .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing. SHELXL is widely used for refining small-molecule structures .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HeLa) to identify IC₅₀ values. Parallel testing on non-cancerous cells (e.g., HEK293) assesses selectivity .
- Enzyme Inhibition Studies : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .
- Solubility and Stability : Perform HPLC-based kinetic solubility assays in PBS (pH 7.4) and metabolic stability tests in liver microsomes .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thieno[3,2-d]pyrimidine core formation?
- Methodological Answer :
- Reaction Solvent : Switching from ethanol to toluene improves cyclization efficiency by reducing polar side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) enhance reaction rates and regioselectivity .
- Temperature Gradients : Gradual heating (e.g., 60°C → 110°C) minimizes decomposition of thermally labile intermediates .
- Real-Time Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line passage numbers, serum concentrations, and incubation times. For example, MCF-7 cytotoxicity varies with fetal bovine serum (FBS) lot .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing cyano vs. acetyl groups) with activity trends. Example:
| Substituent (R) | Target (IC₅₀, μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| -CN (compound) | MCF-7: 15 | 3.2 |
| -COCH₃ (analogue) | MCF-7: 28 | 1.5 |
| Data from comparative studies . |
Q. What strategies are effective for studying target engagement and mechanism of action?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirms direct target binding by measuring protein thermal stabilization upon compound treatment .
- CRISPR-Cas9 Knockout Models : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .
- Molecular Dynamics Simulations : Model interactions with homology-built targets (e.g., kinases) to predict binding modes and guide mutagenesis studies .
Q. How can researchers improve the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester or carbamate linkers to enhance membrane permeability .
- Cocrystallization : Improve solubility via cocrystals with succinic acid or cyclodextrins, confirmed by PXRD and dissolution testing .
- Metabolic Blocking : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce CYP450-mediated clearance .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values vary for similar thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Assay Conditions : Variations in ATP concentrations (kinase assays) or serum levels (cell viability) significantly alter IC₅₀. Normalize to published protocols (e.g., Eurofins Panlabs standards) .
- Compound Purity : HPLC purity ≥98% is critical; impurities ≥2% (e.g., regioisomers) can artificially inflate activity .
- Cell Line Drift : Use STR profiling to confirm cell line authenticity, as genetic drift over passages affects drug response .
Comparative Analysis
Q. How does the cyano substituent influence bioactivity compared to halogenated analogues?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CN group enhances electrophilicity, improving interactions with catalytic lysines in kinases. Compare to -Cl analogues, which rely more on hydrophobic pocket binding .
- Metabolic Stability : Cyano derivatives show longer half-lives in microsomal assays (t₁/₂ = 45 min vs. 22 min for -Cl) due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
